Bis(4-nitrophenyl)methanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-nitrophenyl)methanone can be synthesized through several methods. One common approach involves the nitration of benzophenone. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The process involves the following steps:
- Dissolution of benzophenone in concentrated sulfuric acid.
- Slow addition of concentrated nitric acid while maintaining a low temperature to control the exothermic reaction.
- Stirring the reaction mixture for a specific period to ensure complete nitration.
- Isolation and purification of the product through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be employed to ensure efficient mixing and temperature control. The final product is typically purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: Bis(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Bis(4-aminophenyl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Products depend on the specific oxidizing agent and conditions.
Scientific Research Applications
Bis(4-nitrophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds, particularly in the preparation of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of bis(4-nitrophenyl)methanone and its derivatives involves interactions with various molecular targets. For example, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to the compound’s biological activities.
Comparison with Similar Compounds
- Bis(3-nitrophenyl)methanone
- Bis(2-nitrophenyl)methanone
- 4,4’-Dinitrobenzophenone
Comparison: Bis(4-nitrophenyl)methanone is unique due to the specific positioning of the nitro groups on the benzene rings. This positioning influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for specific applications.
Properties
IUPAC Name |
bis(4-nitrophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O5/c16-13(9-1-5-11(6-2-9)14(17)18)10-3-7-12(8-4-10)15(19)20/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFCWUHTGYXRNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288778 | |
Record name | bis(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033-26-7 | |
Record name | NSC57571 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | bis(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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